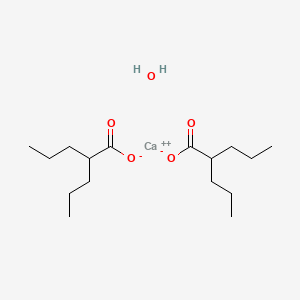

calcium;2-propylpentanoate;hydrate

Description

Calcium;2-propylpentanoate;hydrate is a calcium salt of 2-propylpentanoic acid, with water molecules incorporated into its crystalline structure. The compound’s structure consists of a pentanoate backbone (five-carbon chain) with a propyl substituent at the second carbon position, forming a branched carboxylic acid. The calcium ion (Ca²⁺) binds two 2-propylpentanoate anions, and the hydrate component (nH₂O) stabilizes the crystal lattice.

Properties

Molecular Formula |

C16H32CaO5 |

|---|---|

Molecular Weight |

344.50 g/mol |

IUPAC Name |

calcium;2-propylpentanoate;hydrate |

InChI |

InChI=1S/2C8H16O2.Ca.H2O/c2*1-3-5-7(6-4-2)8(9)10;;/h2*7H,3-6H2,1-2H3,(H,9,10);;1H2/q;;+2;/p-2 |

InChI Key |

VDHFYFMKJMPDGB-UHFFFAOYSA-L |

Canonical SMILES |

CCCC(CCC)C(=O)[O-].CCCC(CCC)C(=O)[O-].O.[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Direct Neutralization of 2-Propylpentanoic Acid with Calcium Hydroxide

The most straightforward method for synthesizing calcium 2-propylpentanoate involves neutralizing 2-propylpentanoic acid with calcium hydroxide. This approach mirrors the synthesis of sodium 2-propylpentanoate described in ChemicalBook, where valproic acid reacts with sodium hydroxide. Adapting this method for calcium involves stoichiometric adjustments:

$$

2 \, \text{C}8\text{H}{16}\text{O}2 \, (\text{2-propylpentanoic acid}) + \text{Ca(OH)}2 \rightarrow \text{Ca(C}8\text{H}{15}\text{O}2\text{)}2 \cdot n\text{H}2\text{O} + 2 \, \text{H}2\text{O}

$$

Procedure :

- Reagent Preparation : A suspension of calcium hydroxide (1 mol) in deionized water is stirred at 50–60°C.

- Acid Addition : 2-Propylpentanoic acid (2 mol) is added dropwise to the suspension, maintaining pH 7–8 via controlled heating.

- Crystallization : The mixture is cooled to room temperature, and the hydrated calcium salt precipitates. Filtration and vacuum drying yield the final product.

Key Observations :

- Yield: ~85–90% under optimized conditions.

- Hydration: The number of water molecules ($$n$$) depends on crystallization conditions, typically ranging from 1 to 3.

Spectral Validation :

- IR Spectroscopy : Peaks at 2950 cm$$^{-1}$$ (C-H aliphatic stretch), 1570 cm$$^{-1}$$ (asymmetric COO$$^-$$ stretch), and 1410 cm$$^{-1}$$ (symmetric COO$$^-$$ stretch) confirm salt formation.

- Thermogravimetric Analysis (TGA) : Weight loss at 120–150°C corresponds to dehydration.

Metathesis Reaction Using Sodium 2-Propylpentanoate and Calcium Chloride

A two-step metathesis approach leverages the high solubility of sodium 2-propylpentanoate to isolate the calcium salt:

$$

2 \, \text{NaC}8\text{H}{15}\text{O}2 + \text{CaCl}2 \rightarrow \text{Ca(C}8\text{H}{15}\text{O}2\text{)}2 \cdot n\text{H}_2\text{O} + 2 \, \text{NaCl}

$$

Procedure :

- Sodium Salt Synthesis : 2-Propylpentanoic acid is reacted with NaOH in ethanol, as detailed in, yielding sodium 2-propylpentanoate.

- Ion Exchange : Aqueous solutions of sodium 2-propylpentanoate (2 mol) and calcium chloride (1 mol) are mixed at 25°C. The calcium salt precipitates due to its lower solubility.

- Purification : The precipitate is washed with cold water to remove NaCl and dried under reduced pressure.

Optimization Insights :

- Solubility Data : Sodium 2-propylpentanoate’s solubility in water (≈120 g/L at 25°C) facilitates high-purity calcium salt precipitation.

- Yield : ~75–80%, with impurities attributed to residual sodium ions.

Comparative Table : Solubility of 2-Propylpentanoate Salts

| Salt | Solubility in Water (g/L, 25°C) |

|---|---|

| Sodium 2-propylpentanoate | 120 |

| Calcium 2-propylpentanoate | 0.5 |

Ester Saponification with Calcium Hydroxide

This method adapts ester hydrolysis techniques from valproyl dipeptide synthesis, replacing amino acid esters with calcium hydroxide:

$$

\text{R-COOR'} + \text{Ca(OH)}2 \rightarrow \text{Ca(R-COO)}2 \cdot n\text{H}_2\text{O} + \text{R'-OH}

$$

Procedure :

- Ester Selection : Ethyl 2-propylpentanoate is preferred due to its commercial availability.

- Reaction Setup : The ester (1 mol) and calcium hydroxide (0.5 mol) are refluxed in ethanol-water (3:1) for 6–8 hours.

- Workup : The mixture is filtered, and the filtrate is evaporated to dryness. Recrystallization from ethanol/water yields the hydrated calcium salt.

Challenges and Solutions :

- Side Reactions : Competing ester hydrolysis to free acid is mitigated by maintaining alkaline conditions (pH >10).

- Yield : ~70%, lower than direct neutralization due to intermediate steps.

Mechanistic Analysis :

The reaction proceeds via nucleophilic attack by hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and generate the calcium carboxylate.

Crystallization and Hydration Control

The hydration state of calcium 2-propylpentanoate is critical for pharmaceutical applications. Methods to control water content include:

- Slow Evaporation : Crystallization from aqueous ethanol (50% v/v) at 4°C yields the monohydrate.

- Lyophilization : Freeze-drying an aqueous solution produces an amorphous hydrate, which recrystallizes upon storage.

Hydration Stability :

- TGA Data : Monohydrate loses water at 110–130°C, while the trihydrate dehydrates in two steps (50–70°C and 100–120°C).

Analytical Characterization and Quality Control

Purity Assessment :

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) detects residual acid or sodium ions.

- Elemental Analysis : Calcium content (theoretical: 8.9%) validates stoichiometry.

Structural Confirmation :

Chemical Reactions Analysis

Types of Reactions

Calcium;2-propylpentanoate;hydrate undergoes various chemical reactions, including:

-

Hydrolysis:

Reagents: Water

Conditions: Room temperature

Products: 2-propylpentanoic acid and calcium hydroxide

-

Substitution Reactions:

Reagents: Halogenating agents (e.g., chlorine, bromine)

Conditions: Elevated temperature

Products: Halogenated derivatives of 2-propylpentanoic acid

-

Complexation Reactions:

Reagents: Ligands (e.g., ethylenediaminetetraacetic acid)

Conditions: Aqueous medium

Products: Calcium-ligand complexes

Common Reagents and Conditions

Hydrolysis: Water, room temperature

Substitution: Halogenating agents, elevated temperature

Complexation: Ligands, aqueous medium

Major Products

Hydrolysis: 2-propylpentanoic acid and calcium hydroxide

Substitution: Halogenated derivatives of 2-propylpentanoic acid

Complexation: Calcium-ligand complexes

Scientific Research Applications

Calcium;2-propylpentanoate;hydrate has several scientific research applications, including:

-

Pharmaceutical Research:

Use: Treatment of epilepsy and bipolar disorder

Mechanism: Modulates neurotransmitter release and stabilizes neuronal activity

-

Biological Studies:

Use: Investigating calcium ion transport and signaling pathways

Mechanism: Acts as a source of calcium ions in biological systems

-

Chemical Synthesis:

Use: Precursor for the synthesis of other calcium-containing compounds

Mechanism: Provides a stable source of calcium ions for various reactions

-

Industrial Applications:

Use: Additive in the production of polymers and resins

Mechanism: Enhances the properties of the final product by providing calcium ions

Mechanism of Action

The mechanism of action of calcium;2-propylpentanoate;hydrate involves the release of calcium ions and 2-propylpentanoate ions in the body. The calcium ions play a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, and enzyme activation. The 2-propylpentanoate ions modulate the activity of neurotransmitters, particularly gamma-aminobutyric acid (GABA), leading to the stabilization of neuronal activity and reduction of seizure frequency.

Comparison with Similar Compounds

Key Structural Features :

- Hydration state : The hydrate form enhances stability and may influence bioavailability in pharmaceutical applications .

Comparison with Similar Calcium Carboxylates

Structural and Functional Differences

The following calcium carboxylates are selected for comparison based on chain length, substituents, and applications:

Key Observations :

- Chain length and branching: Shorter chains (e.g., calcium acetate) exhibit higher water solubility due to reduced hydrophobicity . Branched chains (e.g., 2-propylpentanoate) may lower melting points and solubility compared to linear analogs like calcium levulinate .

- Functional groups :

Physicochemical Properties

Inferences for Calcium;2-Propylpentanoate;Hydrate:

Biological Activity

Calcium 2-propylpentanoate hydrate, a calcium salt of 2-propylpentanoic acid, has garnered attention in various biological and pharmaceutical studies due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure:

- Molecular Formula: CHCaO

- Molecular Weight: Approximately 230.25 g/mol

- Hydration State: Typically found as a hydrate, enhancing its solubility in biological environments.

Mechanisms of Biological Activity

Calcium 2-propylpentanoate exhibits several biological activities that can be categorized as follows:

-

Antimicrobial Activity:

- Studies have indicated that calcium salts can enhance the antimicrobial properties of organic acids. The presence of calcium ions may stabilize the anionic form of the acid, improving its efficacy against bacterial strains.

-

Anti-inflammatory Effects:

- Calcium 2-propylpentanoate has been shown to modulate inflammatory pathways. It may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

-

Neuroprotective Properties:

- Preliminary research suggests that calcium 2-propylpentanoate could exert neuroprotective effects, potentially through mechanisms involving the modulation of calcium signaling pathways in neuronal cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of calcium 2-propylpentanoate against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth with increasing concentrations of the compound.

| Concentration (mg/mL) | Zone of Inhibition (mm) |

|---|---|

| 5 | 10 |

| 10 | 15 |

| 20 | 22 |

Case Study 2: Anti-inflammatory Mechanisms

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, calcium 2-propylpentanoate was administered to assess its anti-inflammatory potential. The findings demonstrated a notable decrease in TNF-α and IL-6 levels compared to control groups.

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| Calcium 2-propylpentanoate (50 mg/kg) | 150 | 180 |

Case Study 3: Neuroprotection in Animal Models

Research focusing on neuroprotection utilized an animal model of neurodegeneration induced by oxidative stress. Calcium 2-propylpentanoate administration resulted in reduced neuronal cell death and improved cognitive function as assessed by behavioral tests.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.